

Environmental fate of macrocyclic musks

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An In-Depth Technical Guide to the Environmental Fate of Macrocyclic Musks

For Researchers, Scientists, and Drug Development Professionals

Introduction

Macrocyclic musks (MCMs) are a class of synthetic fragrance ingredients prized for their characteristic musk scent, excellent fixative properties, and structural similarity to naturally occurring musk compounds like muscone.[1] Comprising large ring structures (typically 15-17 atoms) that are either ketones or lactones, they are utilized extensively in a wide array of consumer products, including perfumes, cosmetics, detergents, and personal care items.[2] Unlike the earlier generations of nitro and polycyclic musks (PCMs), many macrocyclic musks are considered to be more readily biodegradable and have a lower potential for bioaccumulation, making them a preferred alternative.[3][4] However, their continuous release into the environment via wastewater necessitates a thorough understanding of their environmental distribution, persistence, and ultimate fate.[3][5]

This technical guide provides a comprehensive overview of the environmental fate of key macrocyclic musks, including Ethylene brassylate, Habanolide (Globalide), Ambrettolide, and Exaltolide. It summarizes their physicochemical properties, environmental occurrence, degradation pathways, and bioaccumulation potential, supported by detailed experimental protocols and process diagrams.

Physicochemical Properties



The environmental transport and partitioning of macrocyclic musks are governed by their physicochemical properties, such as water solubility, vapor pressure, and the octanol-water partition coefficient (Kow). These compounds are generally characterized by high lipophilicity (high log Kow) and low water solubility. A summary of key properties for representative macrocyclic musks is presented in Table 1.

Table 1: Physicochemical Properties of Selected Macrocyclic Musks

Compoun d Name	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Log Kow (Octanol- Water Partition Coefficie nt)	Vapor Pressure (Pa @ 20°C)	Water Solubility
Ethylene brassylate	105-95-3	C15H26O4	270.37	4.3[3]	Data Not Available	1.719 mg/L (est.)[6]
Habanolide (Globalide)	111879- 80-2 / 34902-57- 3	C15H26O2	238.37	5.45 - 6.2[2][7]	0.0022 - 0.02[2][7]	Data Not Available
Ambrettolid e	7779-50-2	C16H28O2	252.40	Data Not Available	Data Not Available	Data Not Available
Exaltolide®	106-02-5	C15H28O2	240.38	Data Not Available	Data Not Available	Data Not Available

| Muscone | 541-91-3 | C16H30O | 238.41 | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Environmental Pathways and Occurrence

The primary route for macrocyclic musks entering the environment is through domestic and industrial wastewater.[3] Their use in rinse-off products (soaps, shampoos) and laundry detergents leads to their discharge into sewer systems. While wastewater treatment plants



(WWTPs) can remove a portion of these compounds, they are not completely eliminated, leading to their release into aquatic environments via treated effluent and to terrestrial environments through the application of sewage sludge (biosolids) as fertilizer.[3][8]

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Occurrence in Wastewater and Surface Water

Macrocyclic musks are detected in WWTP influents and effluents, though typically at lower concentrations than polycyclic musks.[3] For Ethylene brassylate, maximum concentrations of 11.76 μ g/L in influent and 8.94 μ g/L in effluent after secondary treatment have been reported. [8] The removal efficiency in WWTPs varies widely (24-96%) depending on the treatment technology employed.[8] In marine environments, an average concentration of 307 ng/L for Ethylene brassylate has been quantified.[8]

Occurrence in Sludge, Soil, and Sediment



Due to their lipophilicity, macrocyclic musks have a tendency to partition from the aqueous phase to solid matrices like sewage sludge and sediment. Maximum concentrations of 1.45 µg/kg dry weight (dw) for Ethylene brassylate have been measured in biosolids internationally. [8] When these biosolids are applied to land, it results in the contamination of agricultural soils, with calculated maximum soil concentrations for Ethylene brassylate reaching 0.011 µg/kg dw. [8] Data on the concentrations of macrocyclic musks in sediment are limited, but their high log Kow values suggest that partitioning to sediment is a significant fate process.

Table 2: Reported Environmental Concentrations of Ethylene Brassylate

Environmental Matrix	Concentration Range	Location/Reference	
WWTP Influent	up to 11.76 μg/L	International studies[8]	
WWTP Effluent (Secondary)	up to 8.94 μg/L	International studies[8]	
WWTP Effluent (Tertiary)	up to 0.19 μg/L	International studies[8]	
Seawater	Average 307 ng/L	International studies[8]	
Sewage Sludge (Biosolids)	up to 1.45 μg/kg dw	International studies[8]	

| Agricultural Soil (calculated) | up to 0.011 μg/kg dw |[8] |

Note: Quantitative environmental data for other macrocyclic musks such as Habanolide, Ambrettolide, and Exaltolide are not widely available in published literature.

Degradation and Transformation

Macrocyclic musks are generally considered to be more biodegradable than their polycyclic counterparts.[3][4] The primary degradation mechanisms include biodegradation in WWTPs and the natural environment, and to a lesser extent, abiotic processes like hydrolysis.

Biodegradation

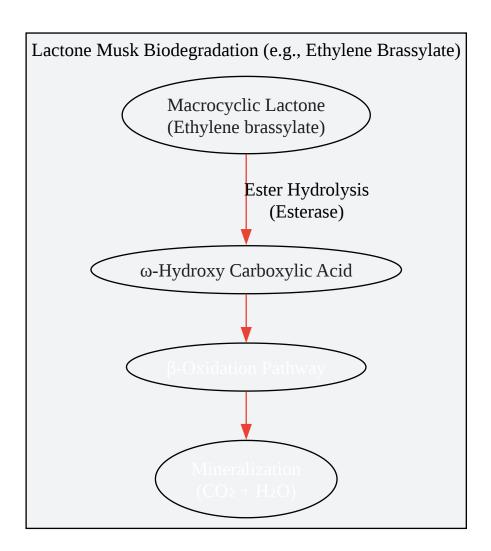
The structure of the macrocyclic musk (lactone vs. ketone) dictates its biodegradation pathway.

 Lactone Musks (e.g., Ethylene brassylate): The predicted biodegradation pathway for lactone-type musks begins with enzymatic ester hydrolysis, which opens the macrocyclic



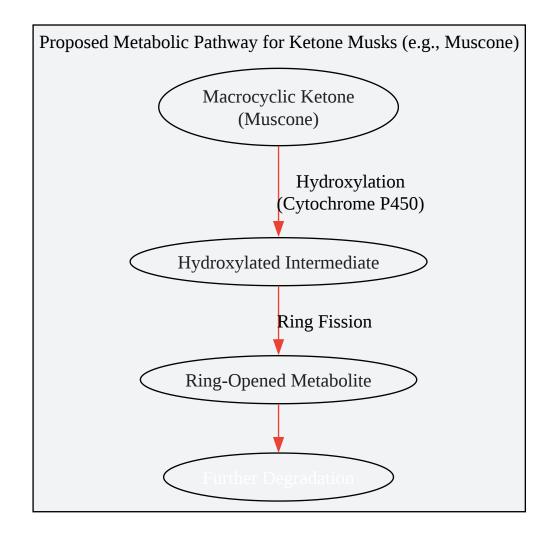
ring to form a linear ω -hydroxy carboxylic acid. This intermediate can then enter the well-established fatty acid β -oxidation pathway for further degradation and mineralization.[8]

• Ketone Musks (e.g., Muscone): The biosynthesis of muscone provides a model for its potential biodegradation. The pathway involves fatty acid precursors, hydroxylation via cytochrome P450 enzymes, and cyclization.[9][10] Degradation likely involves similar enzymatic machinery, such as hydroxylation followed by ring-opening reactions.



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Bioaccumulation

Bioaccumulation is the net accumulation of a chemical in an organism from all exposure routes (water, food, sediment). It is a critical endpoint for assessing environmental risk. While the high log Kow values of many macrocyclic musks suggest a potential for bioaccumulation, this is significantly mitigated by metabolic transformation (biotransformation) in organisms like fish.[3] [11]

For Ethylene brassylate, an in vitro study using trout liver hepatocytes measured a rapid metabolic half-life of just 6.4 minutes.[3] This rapid biotransformation was used to extrapolate a whole-organism bioconcentration factor (BCF) of 133 L/kg (wet weight), a value that indicates a low potential to bioaccumulate.[3] This contrasts with a calculated BCF of 1,995 L/kg when



biotransformation is excluded, highlighting the critical role of metabolism in the environmental fate of these compounds.[3]

Table 3: Bioaccumulation Potential of Ethylene Brassylate

Parameter	Value	Method	Reference
Log Kow	4.3	Measured	[3]
BCF (calculated, no metabolism)	1,995 L/kg wwt	Arnot-Gobas model	[3]
BCF (calculated, with metabolism)	28.6 L/kg wwt	Arnot-Gobas model	[3]

BCF (extrapolated from in vitro data) | 133 L/kg wwt | IVIVE model |[3] |

BCF: Bioconcentration Factor; wwt: wet weight; IVIVE: In Vitro-In Vivo Extrapolation.

Key Experimental Protocols

The accurate quantification of macrocyclic musks in complex environmental matrices at trace levels (ng/L to μ g/L) requires sophisticated analytical procedures. The general workflow involves sample collection, extraction and concentration, extract cleanup, and instrumental analysis, typically by Gas Chromatography-Mass Spectrometry (GC-MS).

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Protocol: Analysis of Macrocyclic Musks in Wastewater

This protocol is a representative method based on automated microextraction by packed sorbent (MEPS) followed by large volume injection-gas chromatography-mass spectrometry (LVI-GC-MS).[2]

- Sample Collection & Preparation:
 - Collect 24-hour composite wastewater samples in amber glass bottles.
 - Store samples at 4°C until extraction.
 - Prior to extraction, filter samples through a 0.45 μm glass fiber filter.
 - Spike the sample with an appropriate internal standard solution (e.g., deuterated analogues).
- Automated Microextraction by Packed Sorbent (MEPS):
 - Sorbent: C18 packed sorbent (e.g., 4 mg).
 - \circ Conditioning: Condition the sorbent with 100 μ L of ethyl acetate, followed by 100 μ L of methanol, and finally 200 μ L of ultrapure water.
 - Extraction: Draw and eject the sample (e.g., 4 mL total volume, performed in 40 cycles of 100 μL) through the C18 sorbent at a controlled speed (e.g., 20 μL/s).



- Washing: Wash the sorbent with 100 μL of ultrapure water to remove interferences.
- Drying: Dry the sorbent by passing air through it for several cycles.
- \circ Elution: Elute the trapped analytes with a small volume of organic solvent (e.g., 50 μ L of ethyl acetate) into a vial suitable for a GC autosampler.
- Instrumental Analysis (LVI-GC-MS):
 - Gas Chromatograph (GC): Agilent 7890A or equivalent.
 - Injector: Programmed Temperature Vaporizer (PTV) for large volume injection (e.g., 10 μL injection volume).
 - Column: DB-5MS capillary column (30 m x 0.25 mm ID, 0.25 μm film thickness) or equivalent.
 - Carrier Gas: Helium at a constant flow of 1 mL/min.
 - Oven Program: 95°C (hold 1.5 min), ramp at 20°C/min to 180°C, then ramp at 5°C/min to 230°C.[12]
 - Mass Spectrometer (MS): Triple quadrupole or high-resolution MS.
 - Ionization: Electron Impact (EI) at 70 eV.
 - Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM)
 for enhanced sensitivity and selectivity. Target and qualifier ions must be selected for each
 specific macrocyclic musk.

Protocol: Analysis of Macrocyclic Musks in Sediment/Sludge

This protocol is a representative method based on Accelerated Solvent Extraction (ASE) followed by GC-MS/MS.[10]

Sample Preparation:



- Freeze-dry the sediment or sludge sample.
- Grind the dried sample to a fine, homogenous powder.
- Weigh approximately 5.0 g of the homogenized sample into an ASE cell.
- Mix the sample with a drying agent (e.g., diatomaceous earth) and spike with surrogate standards.
- Accelerated Solvent Extraction (ASE):
 - Extraction Solvent: Hexane: Acetone (4:1, v/v).
 - Temperature: 80°C.
 - Pressure: 1500 psi.
 - Extraction Cycles: 2 static cycles.
 - The ASE cell can be packed with sorbents like graphitized carbon black (GCB) and strong anion exchange (SAX) material for in-cell cleanup.[10]
- Extract Cleanup and Concentration:
 - Concentrate the extract from the ASE to approximately 1 mL using a nitrogen evaporator.
 - Further cleanup may be performed using solid-phase extraction (SPE) with silica gel or gel permeation chromatography (GPC) to remove lipids and other co-extractives.
 - Elute the analytes from the cleanup column, concentrate under a gentle stream of nitrogen, and exchange the solvent to a final volume (e.g., 100 μL) in a suitable solvent like hexane. Add an internal standard for quantification.
- Instrumental Analysis (GC-MS/MS):
 - The GC-MS/MS conditions would be similar to those described in Section 6.1, with potential adjustments to the oven temperature program to ensure optimal separation of analytes from the more complex sediment matrix.



Conclusion

Macrocyclic musks represent a class of fragrance ingredients with a more favorable environmental profile compared to older synthetic musks, primarily due to their enhanced biodegradability and lower potential for bioaccumulation.[3][4] Their main entry point into the environment is via wastewater effluent and the application of biosolids.[3] While their lipophilicity suggests a tendency to partition to sediment and biota, rapid metabolic transformation in organisms like fish appears to significantly mitigate bioaccumulation risk.[3]

The available data, particularly for Ethylene brassylate, supports the conclusion that these compounds are not persistent and not bioaccumulative. However, a significant data gap exists for many other commercially relevant macrocyclic musks, whose environmental concentrations and fate are not as well-documented as their polycyclic counterparts. Future research should focus on generating robust monitoring data for a wider range of macrocyclic musks in various environmental compartments and obtaining experimental data on their sorption (Koc) and bioaccumulation (BCF/BAF) to fully characterize their environmental risk profile.

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